molecular formula C20H25N5O2 B2876795 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 2034338-98-0

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No.: B2876795
CAS No.: 2034338-98-0
M. Wt: 367.453
InChI Key: AMDMDPYKIHEONR-UHFFFAOYSA-N
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Description

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities .

Scientific Research Applications

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to act as a CpAM for HBV sets it apart from other similar compounds .

Biological Activity

The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide is a derivative of tetrahydropyrazolo compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

Antiviral Activity

Research has indicated that related compounds in the pyrazolo family exhibit significant antiviral properties. For instance, a study demonstrated that certain tetrahydropyrazolo derivatives inhibited HIV-1 integrase with an IC50 value of 74 nM and effectively reduced HIV-1 replication in cell cultures with an IC95 value of 63 nM . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.

Antitumor Activity

Pyrazole derivatives have shown promising results in anticancer research. A review highlighted that various pyrazole compounds possess inhibitory effects against key cancer targets such as BRAF(V600E) and EGFR . The compound's ability to modulate these pathways could be explored further for its antitumor potential.

Anti-inflammatory and Analgesic Effects

Several studies have reported that pyrazole derivatives exhibit anti-inflammatory properties. For example, compounds similar to the one have been tested for their ability to inhibit inflammatory mediators and cytokines in vitro. These findings suggest that the compound may also possess anti-inflammatory and analgesic activities.

Structure-Activity Relationship (SAR)

The SAR of tetrahydropyrazolo compounds is critical for understanding their biological activity. Modifications to the core structure can significantly influence potency and selectivity. For instance:

  • Substituents on the piperazine ring can enhance binding affinity to target enzymes.
  • Carbonyl groups at specific positions have been shown to improve solubility and bioavailability.

A detailed analysis of various substituents on the tetrahydropyrazolo framework can lead to the identification of more potent derivatives.

Case Study 1: HIV Integrase Inhibition

A study synthesized a series of tetrahydropyrazolo derivatives and evaluated their ability to inhibit HIV integrase. The lead compound exhibited notable inhibition with an IC50 of 74 nM. Further optimization led to enhanced derivatives with improved pharmacokinetic profiles .

Case Study 2: Antitumor Activity in Breast Cancer

In vitro studies involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives induced significant cytotoxicity. The combination of these compounds with doxorubicin showed synergistic effects, suggesting potential for combination therapies .

Properties

IUPAC Name

N-(2-methylphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-6-2-3-8-17(15)21-20(27)24-12-10-23(11-13-24)19(26)18-14-16-7-4-5-9-25(16)22-18/h2-3,6,8,14H,4-5,7,9-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMDPYKIHEONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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